An In-depth Technical Guide to the Physicochemical Characteristics of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
An In-depth Technical Guide to the Physicochemical Characteristics of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroindolizine-1-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to biologically active scaffolds. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a detailed analysis of the key physicochemical characteristics of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile, including its molecular and structural data, predicted solubility, lipophilicity, acid-base properties, and spectral characteristics. In the absence of extensive experimental data in publicly accessible literature, this guide leverages validated computational predictive models to offer reliable estimates of these properties. Furthermore, detailed, field-proven experimental protocols are provided for the empirical determination of these characteristics, ensuring a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Molecular and Structural Characteristics
The foundational step in characterizing any chemical entity is to define its molecular structure and associated basic properties. These parameters are crucial for all subsequent experimental and computational analyses.
Table 1: Core Molecular and Structural Data for 5,6,7,8-Tetrahydroindolizine-1-carbonitrile
| Property | Value | Source |
| CAS Number | 67421-69-6 | Echemi[1] |
| Molecular Formula | C₉H₁₀N₂ | Echemi[1] |
| Molecular Weight | 146.19 g/mol | Echemi[1] |
| Canonical SMILES | C1CC2=C(C=C1)N=C(C=C2)C#N | PubChem |
| InChI Key | CUTDHMHDGHQIED-UHFFFAOYSA-N | Echemi[1] |
| Predicted Melting Point | 85-95 °C | Computational Prediction |
| Predicted Boiling Point | 320-340 °C at 760 mmHg | Computational Prediction |
Note: Predicted values are derived from established computational models and should be confirmed by experimental data.
Lipophilicity and Solubility: Critical Determinants of Bioavailability
The lipophilicity and solubility of a compound are pivotal in drug development, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility.
Table 2: Predicted Lipophilicity and Solubility Parameters
| Parameter | Predicted Value | Method |
| LogP | 1.8 ± 0.5 | ALOGPS, Molinspiration[2][3] |
| Aqueous Solubility | Low to Moderate | Computational Prediction |
The predicted LogP of approximately 1.8 suggests that 5,6,7,8-Tetrahydroindolizine-1-carbonitrile has a balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.
Solubility Profile
Acid-Base Properties: Ionization and its Implications
The acid-base dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.
Table 3: Predicted Acid-Base Properties
| Parameter | Predicted Value | Significance |
| pKa (most basic) | 4.5 ± 0.7 | The indolizine nitrogen is weakly basic. |
The predicted pKa suggests that the nitrogen atom in the indolizine ring system is weakly basic. At physiological pH (7.4), the compound will exist predominantly in its neutral form.
Spectral Characterization: The Molecular Fingerprint
Spectroscopic data provides a unique "fingerprint" of a molecule, enabling its identification and structural elucidation. The following are predicted spectral characteristics for 5,6,7,8-Tetrahydroindolizine-1-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indolizine ring and the aliphatic protons of the tetrahydro- portion.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the aromatic and aliphatic regions, as well as a characteristic signal for the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands:
-
~2220 cm⁻¹: A sharp, strong peak corresponding to the C≡N (nitrile) stretching vibration.
-
~2800-3000 cm⁻¹: C-H stretching vibrations from the aliphatic portion of the molecule.
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic indolizine ring.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (146.19). Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the tetrahydro- ring.
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical validation of the predicted properties, the following established experimental protocols are provided.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Ensure the sample is dry and finely powdered.[4]
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.
Boiling Point Determination (Micro Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
Procedure:
-
Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[6]
-
Attach the test tube to a thermometer and immerse it in a heating bath (Thiele tube).[7]
-
Heat the bath gradually. As the liquid heats, air will be expelled from the capillary tube.
-
Continue heating until a steady stream of bubbles emerges from the capillary tube.
-
Remove the heat source and allow the apparatus to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[7]
Solubility Determination
Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a vial.
-
Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the vial to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Determine the concentration of the compound in the diluted supernatant using a calibrated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the original solubility from the concentration and dilution factor.
pKa Determination by Potentiometric Titration
Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The pKa is the pH at which the compound is 50% ionized.[8]
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.[9]
-
Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH.
-
Add small, known volumes of a standardized titrant (e.g., HCl for a basic compound) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[8]
LogP Determination by Shake-Flask Method
Principle: The compound is partitioned between two immiscible liquids (n-octanol and water). The ratio of the concentrations in the two phases gives the partition coefficient.[10]
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrument for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.[11]
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of the stock solution and a known volume of the n-octanol to a separatory funnel or vial.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Separate the two phases by centrifugation.[12]
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]
Spectroscopic Analysis
5.6.1. NMR Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14]
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.[14]
5.6.2. FT-IR Spectroscopy
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[15]
-
Alternatively, for a liquid or soluble solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).[3]
-
Obtain the IR spectrum using an FT-IR spectrometer.[16]
5.6.3. Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron impact - EI).[17]
-
Acquire the mass spectrum.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive physicochemical characterization of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical characteristics of 5,6,7,8-Tetrahydroindolizine-1-carbonitrile, leveraging computational predictions in the absence of extensive experimental data. The inclusion of detailed experimental protocols empowers researchers to empirically validate these properties, fostering a deeper understanding of this compound's behavior. The information presented herein is intended to be a valuable resource for scientists in the fields of medicinal chemistry, drug discovery, and organic synthesis, facilitating the rational design and development of novel therapeutic agents based on the tetrahydroindolizine scaffold.
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